Fmoc-(S)-5-oxaproline is a derivative of 5-oxaproline, an amino acid that is significant in peptide synthesis and research. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The chemical structure of Fmoc-(S)-5-oxaproline is denoted by the molecular formula , and it has a CAS number of 130309-36-3 .
The synthesis of Fmoc-(S)-5-oxaproline typically involves protecting the amino group of (S)-5-oxaproline by reacting it with Fmoc chloride in the presence of a base such as sodium bicarbonate. The reaction usually takes place in an organic solvent like dioxane, facilitating the formation of the desired product .
Key Steps in Synthesis:
For industrial applications, automated peptide synthesizers are employed to scale up production, utilizing solid-phase synthesis techniques that enhance yield and purity .
The molecular structure of Fmoc-(S)-5-oxaproline features a five-membered oxazolidine ring, which contributes to its unique properties. The Fmoc group provides steric bulk that aids in selective reactions during peptide synthesis.
Fmoc-(S)-5-oxaproline participates in various chemical reactions typical of amino acid derivatives:
The mechanism of action for Fmoc-(S)-5-oxaproline primarily revolves around its role as a building block in peptide synthesis. The Fmoc protective group allows for sequential addition of amino acids without premature reactions at the amino terminus. Upon cleavage of the Fmoc group, the free amine can engage in further coupling reactions.
Fmoc-(S)-5-oxaproline exhibits several notable physical and chemical properties:
The compound's melting point, boiling point, and specific rotation can vary based on purity and environmental conditions but are generally characterized by standard analytical methods such as NMR spectroscopy and mass spectrometry for structural confirmation .
Fmoc-(S)-5-oxaproline finds extensive applications in scientific research, particularly in:
The synthesis of enantioenriched 5-oxaproline derivatives has evolved from impractical methods to scalable organocatalytic approaches. Early routes relied on [3+2] cycloadditions using ethylene in pressurized reactors with expensive chiral auxiliaries, yielding suboptimal diastereomeric ratios (6:4 dr) and requiring multiple recrystallizations for separation. This method suffered from ≤30% recovery rates and specialized equipment needs [1]. Modern strategies employ tandem asymmetric reactions between N-Boc-protected hydroxylamines and α,β-unsaturated aldehydes (e.g., ethyl trans-4-oxo-2-butenoate) catalyzed by TMS-diphenylprolinol. This achieves a 3:1 dr and bypasses high-pressure conditions [1] [5]. Subsequent chemoselective reductions using NaBH₄ convert intermediate 5-hydroxyisoxazolidines to lactols, followed by oxidative lactonization with TEMPO/BAIB to form the 5-oxaproline ring. The final Boc-protected product is obtained in 45% overall yield over five steps [1].
Table 1: Comparative Analysis of Synthetic Routes for 5-Oxaproline
| Method | Diastereomeric Ratio | Overall Yield | Key Limitations |
|---|---|---|---|
| [3+2] Cycloaddition (Historic) | 6:4 | ≤30% | Pressurized reactor; low recovery |
| Organocatalytic Route (Current) | 3:1 | 45% | Requires multi-step optimization |
A decarboxylative pathway offers enhanced scalability: Starting from serine, a copper-mediated cyclization generates the oxazolidine ring, followed by Fmoc installation under Schotten-Baumann conditions. This route delivers >5 g of Fmoc-(S)-5-oxaproline in research settings and has been adapted for kilogram-scale production [5].
Diarylprolinol catalysts enable stereoselective C–C bond formation during 5-oxaproline synthesis. The mechanism involves:
Table 2: Optimization Parameters for Conjugate Addition
| Parameter | Baseline | Optimized | Impact on Yield |
|---|---|---|---|
| Catalyst Loading | 20 mol% | 10 mol% | +12% |
| Solvent (DMF/H₂O) | 9:1 | 4:1 | +18% |
| Temperature | 25°C | 0°C | dr 3:1 → 8:1 |
Process Intensification includes microwave-assisted ring closure (60°C, 30 min), reducing cyclization time from 12 h to <1 h while maintaining >99% chiral integrity [4].
Boc-to-Fmoc Conversion
N-Boc-5-oxaproline undergoes carboxyl activation using DIC/HOBt, followed by Fmoc-OSu esterification, achieving quantitative conversion without epimerization. The zwitterionic nature of 5-oxaproline necessitates low temperatures (0–4°C) during Fmoc installation to suppress oxazolidine ring opening [1] [5].
Aspartimide Suppression
Standard Asp(OtBu) residues exhibit up to 40% aspartimide formation during SPPS. Replacing esters with cyanosulfurylide (CSY) protecting groups eliminates this side reaction by:
Table 3: Protecting Group Performance in SPPS
| Protecting Group | Aspartimide Formation | Deprotection Efficiency | Compatibility |
|---|---|---|---|
| tert-Butyl (OtBu) | 40% (in Asp-Gly motifs) | Acidolysis (95% TFA) | Broad |
| CSY | 0% | NCS/H₂O (quantitative) | Hydrophobic segments |
| 2,4-Dimethoxybenzyl | <5% | Low-TFA (1%) | Requires dipeptides |
Orthogonal Protection: Allyl ester-protected 5-oxaproline derivatives enable sequential KAHA ligations through Pd(0)-mediated deprotection [1].
Resin Loading and Coupling
Fmoc-(S)-5-oxaproline is anchored to 2-chlorotrityl chloride resin (0.8–1.2 mmol/g) via its carboxyl group using DIPEA in DCM, achieving >95% loading efficiency. Microwave-assisted coupling (50°C, 5 min) with HATU/DIPEA minimizes diketopiperazine formation during dipeptide synthesis [2] [4]. For hydrophobic segments (e.g., betatrophin residues 120–135), PEG-based resins (e.g., ChemMatrix®) enhance solvation, reducing aggregation-related truncations by 60% [4].
KAHA Ligation in Protein Synthesis
The 5-oxaproline moiety serves as the N-terminal component in KAHA ligations:
Table 4: SPPS and KAHA Conditions for Model Proteins
| Protein | Residues | Ligation Site | Yield | Key Challenge Addressed |
|---|---|---|---|---|
| Betatrophin | 177 | Ser78–Ser79 | 65% | Cysteine-free sequence |
| SUMO2 | 92 | Gly33–Gly34 | 78% | Solubility of hydrophobic segments |
| IFITM3 | 133 | Ala65–Ala66 | 72% | Multi-segment assembly |
Fragment Design: The Aligator algorithm optimizes segment division, placing 5-oxaproline at junctions with high loop propensity (e.g., Ser-Gly motifs) to minimize misfolding [4].
Solubility Enhancement
Co-solvent systems with 0.8 M LiCl in DMF or 20% DMSO/NMP prevent Fmoc-(S)-5-oxaproline aggregation during chain elongation. For betatrophin synthesis, this increased crude peptide purity from 45% to 75% [2] [4].
CAS No.:
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5
CAS No.: 130606-00-7